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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025 Get Quote

Welcome to the technical support center for BMS-191095 hydrochloride. This resource is

designed to assist researchers, scientists, and drug development professionals in optimizing

the use of BMS-191095 hydrochloride for its cardioprotective effects. Here you will find

troubleshooting guides and frequently asked questions (FAQs) to address specific issues that

may arise during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BMS-191095 hydrochloride's

cardioprotective effects?

A1: BMS-191095 hydrochloride is a selective opener of mitochondrial ATP-sensitive

potassium (mitoKATP) channels.[1][2][3] Its cardioprotective effects are attributed to the

opening of these channels in cardiomyocytes, which is thought to mimic ischemic

preconditioning.[3][4] This action is independent of effects on sarcolemmal KATP channels,

meaning it does not significantly alter cardiac action potential duration or have peripheral

vasodilator effects at cardioprotective concentrations.[2][4] The protective effects can be

abolished by mitoKATP inhibitors like 5-hydroxydecanoate (5-HD) and glyburide.[2][4]

Q2: What are the key advantages of using BMS-191095 hydrochloride over other KATP

channel openers?

A2: BMS-191095 hydrochloride offers significant selectivity for mitochondrial KATP channels

over sarcolemmal KATP channels.[2][4] This selectivity provides a major advantage, as it
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confers cardioprotection without the hypotensive and potential proarrhythmic side effects

associated with non-selective KATP openers like cromakalim.[1][3][5] Studies have shown it to

be a potent cardioprotectant that is devoid of hemodynamic and cardiac electrophysiological

side effects within its therapeutic range.[5]

Q3: What is the recommended concentration range for BMS-191095 hydrochloride in in vitro

cardioprotection studies?

A3: Based on studies with isolated rat hearts, effective concentrations of BMS-191095
hydrochloride for cardioprotection, such as increasing the time to onset of ischemic

contracture and improving post-ischemic recovery, are in the micromolar range. An EC25 (the

concentration for 25% of the maximal effect) for increasing the time to ischemic contracture has

been reported as 1.5 µM.[2][4] Efficacious plasma concentrations in in vivo studies in dogs

were found to be between 0.3 to 1.0 µM.[5] It is important to perform a dose-response curve to

determine the optimal concentration for your specific experimental model.

Q4: How does BMS-191095 hydrochloride affect platelet aggregation?

A4: BMS-191095 hydrochloride has been shown to inhibit human platelet aggregation

induced by collagen and thrombin.[6] This antiplatelet effect is also mediated by the opening of

mitochondrial KATP channels and can be blocked by 5-HD and glyburide.[6] This suggests a

dual mechanism for its cardioprotective effects in the context of ischemia/reperfusion injury:

direct protection of cardiomyocytes and inhibition of platelet aggregation.[6]

Troubleshooting Guide
Issue 1: Inconsistent or no cardioprotective effect observed.

Possible Cause 1: Suboptimal Drug Concentration.

Solution: Perform a dose-response study to determine the optimal concentration of BMS-
191095 hydrochloride for your specific model (e.g., cell culture, isolated organ, in vivo).

Concentrations reported in the literature (1-10 µM for in vitro studies) are a good starting

point, but optimization is crucial.

Possible Cause 2: Solubility Issues.
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Solution: BMS-191095 has been noted to have solubility problems at higher

concentrations (above 6 µM).[4] Ensure the compound is fully dissolved in the vehicle

(e.g., DMSO) before diluting it into your experimental buffer. Prepare fresh stock solutions

and consider gentle warming or sonication to aid dissolution. Always include a vehicle-only

control group to rule out any effects of the solvent.

Possible Cause 3: Inactivation of the Compound.

Solution: Store the solid compound and stock solutions under appropriate conditions (e.g.,

protected from light, at the recommended temperature) to prevent degradation. Prepare

working solutions fresh for each experiment.

Possible Cause 4: Presence of KATP Channel Blockers.

Solution: Ensure that no components of your experimental buffers or media contain

substances that could block KATP channels. As a positive control, you can test the ability

of a known mitoKATP channel blocker like 5-hydroxydecanoate (5-HD) to inhibit the

effects of BMS-191095.[4]

Issue 2: Unexpected hemodynamic or electrophysiological effects observed.

Possible Cause 1: High Drug Concentration.

Solution: While BMS-191095 is highly selective, excessively high concentrations might

lead to off-target effects, including potential interaction with sarcolemmal KATP channels.

Reduce the concentration to the established cardioprotective range.

Possible Cause 2: Experimental Model Sensitivity.

Solution: Different animal models or cell lines may have varying sensitivities. Carefully

monitor hemodynamic and electrophysiological parameters and correlate them with the

administered dose.

Data Presentation
Table 1: In Vitro Efficacy of BMS-191095 Hydrochloride in Isolated Rat Hearts
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Parameter Concentration (µM) Result

Time to Onset of Ischemic

Contracture (EC25)
1.5 Increased

Post-ischemic Recovery of

Function
0.3 - 10 Improved

Lactate Dehydrogenase (LDH)

Release
0.3 - 10 Reduced

Data synthesized from Grover et al., 2001.[4]

Table 2: In Vivo Efficacy of BMS-191095 Hydrochloride in Anesthetized Dogs

Parameter Dose (mg/kg, i.v.) Result

Infarct Size Reduction (ED25) 0.4 Reduced

Effective Plasma

Concentration
0.3 - 1.0 µM Cardioprotective

Data synthesized from Grover et al., 2002.[5]

Table 3: Antiplatelet Effects of BMS-191095 Hydrochloride

Inducer IC50 (µM)

Collagen 63.9

Thrombin 104.8

Data synthesized from Cho et al., 2005.[6]

Experimental Protocols
Protocol 1: Isolated Langendorff-Perfused Rat Heart Model of Ischemia-Reperfusion
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Animal Preparation: Anesthetize a male Sprague-Dawley rat (400-500 g) with sodium

pentobarbital (100 mg/kg, i.p.).[4] Administer heparin (1000 U/kg) via the jugular vein.[4]

Heart Isolation: Rapidly excise the heart and cannulate the aorta on a Langendorff

apparatus.

Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit buffer gassed with 95% O2 /

5% CO2 at a constant pressure of 75 mmHg and maintain the temperature at 37°C.

Equilibration: Allow the heart to equilibrate for 20-30 minutes.

Drug Administration: Perfuse the heart with buffer containing BMS-191095 hydrochloride at

the desired concentration (e.g., 0.3 - 10 µM) or vehicle (e.g., 0.04% DMSO) for a pre-

ischemic period.[4]

Global Ischemia: Induce global ischemia by stopping the perfusion for a specified duration

(e.g., 25 minutes).[4]

Reperfusion: Reperfuse the heart with the standard buffer for a set period (e.g., 30 minutes).

[4]

Data Collection: Monitor cardiac function (e.g., left ventricular developed pressure, heart

rate) throughout the experiment. Collect coronary effluent to measure LDH release as an

indicator of cell damage.

Protocol 2: Measurement of K+ Flux in Reconstituted Mitochondrial KATP Channels

Reconstitution: Reconstitute mitochondrial KATP channels into proteoliposomes.

Assay Medium: Suspend the proteoliposomes in an assay medium containing Mg2+ and

ATP to inhibit the channel.[4]

Initiation of K+ Flux: Add valinomycin to initiate K+ influx.

Drug Application: Add BMS-191095 hydrochloride at various concentrations to measure its

effect on opening the channel, which will be reflected in an increased K+ flux.

Detection: Monitor K+ flux using a potassium-sensitive electrode or a fluorescent indicator.
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Caption: Signaling pathway of BMS-191095 hydrochloride in cardioprotection.
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Click to download full resolution via product page

Caption: Experimental workflow for assessing cardioprotection in an isolated heart model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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